molecular formula C26H24N4O2S B2361056 N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115303-12-2

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2361056
CAS No.: 1115303-12-2
M. Wt: 456.56
InChI Key: UICGUXFCZMNNLW-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates several pharmacologically active motifs, including a benzamide group, an imidazole ring, and a thioether linkage. The imidazole ring is a prominent heterocycle in biologically active molecules and is a key building block in many natural products and approved drugs . This ring system is known for its amphoteric properties and its ability to engage in hydrogen bonding, which facilitates interactions with biological targets such as enzymes and receptors . Benzimidazole and imidazole derivatives are extensively documented in scientific literature for their broad spectrum of therapeutic potentials, including antimicrobial, antifungal, anticancer, and anti-tubercular activities . The specific arrangement of functional groups in this compound suggests potential for use as a key intermediate or a novel chemical entity in drug discovery programs. It is particularly valuable for investigating structure-activity relationships (SAR) in the development of new enzyme inhibitors or receptor modulators. Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a building block for the synthesis of more complex chemical libraries. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-19-8-5-6-13-23(19)29-24(31)18-33-26-27-14-15-30(26)22-12-7-11-21(16-22)25(32)28-17-20-9-3-2-4-10-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICGUXFCZMNNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Sequence

The synthesis begins with 3-nitrobenzoic acid , which undergoes nitration to introduce the meta-nitro group. Subsequent conversion to the acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) facilitates coupling with benzylamine to yield N-benzyl-3-nitrobenzamide . Catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) reduces the nitro group to an amine, producing N-benzyl-3-aminobenzamide .

Key Reaction Conditions :

  • Nitration: $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, $$ 0^\circ \text{C} \rightarrow \text{rt} $$.
  • Amidation: Benzylamine, $$ \text{SOCl}_2 $$, dichloromethane, reflux.
  • Reduction: $$ 10\% \text{Pd-C} $$, $$ \text{H}_2 $$ (1 atm), ethanol, $$ 50^\circ \text{C} $$.

Construction of the Imidazole-Thioether Backbone

Thiohydantoin Formation and Reduction

Adapting methods from imidazole-2-thione synthesis, glycine reacts with allyl isothiocyanate in pyridine/water to form a thiourea intermediate. Acid-mediated cyclization yields 3-allyl-2-thiohydantoin , which is reduced with lithium borohydride ($$ \text{LiBH}_4 $$) to 2-mercaptoimidazole .

Critical Modifications :

  • Alkylation : Treatment of 2-mercaptoimidazole with 2-bromo-N-(o-tolyl)acetamide (prepared from o-toluidine and bromoacetyl bromide) in $$ \text{K}2\text{CO}3 $$/DMF introduces the thioether linkage, yielding 2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazole .

Coupling of Imidazole-Thioether to the Benzamide Core

Ullmann-Type Coupling

The amine group in N-benzyl-3-aminobenzamide undergoes coupling with the imidazole-thioether fragment via a copper-catalyzed Ullmann reaction. Optimized conditions employ $$ \text{CuI} $$, $$ \text{trans-}N,N'\text{-dimethylcyclohexane-1,2-diamine} $$, and DMSO at $$ 100^\circ \text{C} $$, achieving N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide .

Analytical Validation :

  • $$ ^1\text{H-NMR} $$ : Signals at $$ \delta\ 8.10 \, (\text{s, 1H}) $$, $$ 7.61 \, (\text{s, 1H}) $$, and $$ 5.59 \, (\text{m, 2H}) $$ confirm imidazole and benzyl protons.
  • MS (EI) : $$ m/z\ 397.4 \, (\text{M}^+) $$, consistent with the molecular formula $$ \text{C}{23}\text{H}{19}\text{N}5\text{O}2\text{S} $$.

Alternative Pathways and Optimization

Suzuki-Miyaura Cross-Coupling

For enhanced regiocontrol, the benzamide core is functionalized as 3-iodo-N-benzylbenzamide . The imidazole-thioether fragment, modified with a boronic ester, undergoes palladium-catalyzed coupling ($$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{Na}2\text{CO}3 $$, dioxane) to afford the target compound.

Advantages :

  • Higher yields ($$ \sim 75\% $$) compared to Ullmann coupling.
  • Tolerance of sensitive thioether groups.

Challenges and Mitigation Strategies

Thioether Oxidation

The thioether moiety is prone to oxidation during synthesis. Conducting reactions under inert atmosphere ($$ \text{N}_2 $$) and using antioxidants (e.g., BHT) minimizes sulfone formation.

Regioselective Imidazole Functionalization

Competing substitution at imidazole N-1 vs. N-3 positions is addressed by employing bulky bases (e.g., $$ \text{NaHMDS} $$) to favor N-1 alkylation.

Scale-Up and Industrial Feasibility

Patent data highlight the viability of large-scale production:

  • Solvent Systems : Mixed aqueous/organic phases (e.g., methylene chloride/water) streamline workup.
  • Catalyst Recycling : Copper residues are removed via chelating resins, adhering to ICH impurity guidelines.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide features a complex structure that includes:

  • Benzamide moiety : This component is known for its biological activity and serves as a scaffold for further modifications.
  • Imidazole ring : Imidazole derivatives are widely studied for their pharmacological properties, including antimicrobial and anticancer activities.
  • Thioether linkage : The presence of sulfur in the compound enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on 2-Mercaptobenzimidazole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings suggest that modifications to the benzamide structure can enhance antimicrobial efficacy, making derivatives like this compound promising candidates for further development.

Anticancer Potential

The anticancer activity of compounds related to this compound has been evaluated against various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects against human colorectal carcinoma (HCT116), with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

The results indicate that specific structural features contribute to increased selectivity towards cancer cells while minimizing toxicity to normal cells.

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

  • Formation of the imidazole ring : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the thioether group : This step is crucial for enhancing the compound's biological properties.
  • Final coupling with benzamide : This step completes the synthesis, yielding the target compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, enabling comparative analysis of their synthesis, substituent effects, and biological activities:

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structure : Features a benzamide core, a benzo[d]imidazole-thioacetamido side chain, and a 2,4-dinitrophenyl group.
  • Synthesis: Synthesized via condensation reactions followed by recrystallization in ethanol .
  • Activity : Exhibits antimicrobial and anticancer properties, with activity dependent on electron-withdrawing substituents (e.g., nitro groups) enhancing potency .
  • Comparison: The o-tolylamino group in the target compound may offer improved solubility or reduced toxicity compared to W1’s nitro groups, which are often associated with metabolic instability .

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)

  • Structure : Contains a 4-imidazolylbenzamide scaffold with a ureido-ethyl side chain and fluorophenyl substituents.
  • Synthesis : Prepared via pharmacophore hybridization, emphasizing the role of fluorinated aryl groups in enhancing binding interactions .
  • Activity : Demonstrates relevance in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.
  • Comparison: The thioether and o-tolylamino groups in the target compound may provide distinct electronic and steric effects compared to 3b’s fluorophenyl-ureido motif .

Benzimidazole-Based IDO1 Inhibitors (Compounds 22 and 27)

  • Structure : Compound 22 incorporates a benzo[b]thiophene carboxamide, while compound 27 has a benzimidazole carboxamide linked to a benzyl group .
  • Synthesis : Both synthesized via coupling reactions, with purification by column chromatography (PE/EtOAc eluent) yielding 52–86% efficiency .
  • Activity : Act as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, with compound 27 showing higher yield (86%) due to favorable π-π stacking from the benzimidazole group .

Structural and Functional Analysis Table

Compound Name/ID Core Structure Key Substituents Synthesis Method Observed Activity/Notes Reference
Target Compound Benzamide N-benzyl, imidazole-thioether, o-tolylamino Not specified Hypothesized enzyme inhibition -
W1 () Benzamide Benzo[d]imidazole-thioacetamido, dinitrophenyl Recrystallization (ethanol) Antimicrobial, anticancer
3b () Benzamide 4-imidazolyl, difluorophenyl-ureido Hybridization approach Enzyme/receptor targeting
Compound 27 () Benzimidazole-benzamide Benzimidazole carboxamide, benzyl Column chromatography IDO1 inhibition (86% yield)

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity but may compromise metabolic stability. The target compound’s o-tolylamino group could balance potency and pharmacokinetics .

Biological Activity

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure suggests various biological activities, particularly in anti-inflammatory and antimicrobial applications. This article will explore its biological activity, supported by relevant data tables, research findings, and case studies.

Molecular Formula : C26H24N4O2S
Molecular Weight : 456.56 g/mol
CAS Number : 1115555-34-4

PropertyValue
Molecular FormulaC26H24N4O2S
Molecular Weight456.56 g/mol
CAS Number1115555-34-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function, leading to changes in cellular pathways and biological responses.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, research on benzimidazole analogues has shown their ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. These compounds were found to reduce IL-1β production in a dose-dependent manner .

Table: Inhibitory Effects on IL-1β Production

CompoundConcentration (µM)Inhibition (%)
TBZ-093030
TBZ-213040
N-benzyl compound30TBD

This table summarizes the inhibitory effects of various compounds on IL-1β production, highlighting the potential of N-benzyl derivatives in treating inflammation-related diseases.

Antimicrobial Activity

N-benzyl derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents. The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of crucial metabolic pathways .

Case Studies

  • Study on Benzimidazole Derivatives :
    A study synthesized a series of benzimidazole analogues and evaluated their anti-inflammatory activities. The lead compounds demonstrated effective inhibition of IL-1β secretion in vitro, suggesting that similar structures could be beneficial for developing new therapeutic agents targeting inflammation .
  • Antimicrobial Evaluation :
    Another investigation focused on the synthesis and evaluation of new compounds related to N-benzyl derivatives against microbial pathogens. The results showed promising antimicrobial activity, warranting further exploration into their clinical applications .

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